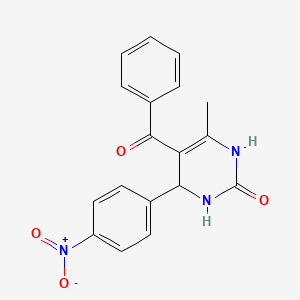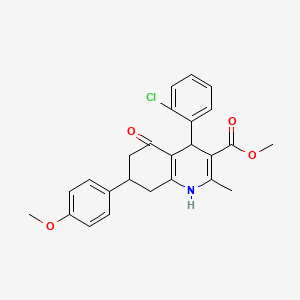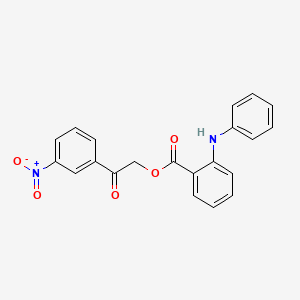![molecular formula C13H12N2 B5112215 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile](/img/structure/B5112215.png)
7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile (MTIC) is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. MTIC belongs to the class of indole derivatives, which are known for their diverse biological activities.
作用机制
The mechanism of action of 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the induction of DNA damage. 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile has been shown to form adducts with DNA, which can lead to the formation of DNA crosslinks and strand breaks. This ultimately results in cell death and apoptosis.
Biochemical and physiological effects:
7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce oxidative stress, alter mitochondrial function, and modulate the expression of various genes involved in cell cycle regulation and apoptosis. In addition, 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile has been found to affect the activity of various enzymes involved in DNA repair and synthesis.
实验室实验的优点和局限性
One of the main advantages of using 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile in lab experiments is its high potency and specificity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new cancer therapies. However, one of the limitations of using 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile is its potential toxicity and side effects, which can make it challenging to use in vivo.
未来方向
There are several future directions for research on 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile. One area of interest is the development of new synthetic methods for 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile that are more efficient and environmentally friendly. Another area of research is the investigation of the potential use of 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile in combination with other cancer therapies, such as chemotherapy and radiation therapy. Furthermore, there is a need for more studies on the safety and toxicity of 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile in vivo, as well as its pharmacokinetics and pharmacodynamics. Finally, there is a need for more research on the potential use of 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile in other disease areas, such as neurodegenerative disorders and infectious diseases.
Conclusion:
In conclusion, 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile is a promising compound with potential therapeutic applications in the field of oncology. Its high potency and specificity against cancer cells make it a valuable tool for studying the mechanisms of cancer cell death and for developing new cancer therapies. However, further research is needed to fully understand its mechanism of action, safety, and potential applications in other disease areas.
合成方法
7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile can be synthesized using various methods, including the Pictet-Spengler reaction, the Fischer indole synthesis, and the Bischler-Napieralski reaction. The most commonly used method for the synthesis of 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The yield of 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile using this method is typically high, and the reaction can be easily scaled up for industrial production.
科学研究应用
7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile has been found to induce apoptosis, inhibit angiogenesis, and enhance the immune response against cancer cells. Furthermore, 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile has been investigated for its potential use as a diagnostic tool for cancer detection.
属性
IUPAC Name |
7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-8-2-5-12-11(6-8)10-4-3-9(7-14)13(10)15-12/h2,5-6,9,15H,3-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDMOHMEKFGVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCC3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-[1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B5112136.png)

![N-(1-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5112156.png)
![4-[2-(5-bromo-2-hydroxyphenyl)-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol](/img/structure/B5112163.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5112165.png)
![N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5112173.png)


![ethyl 2-({N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5112202.png)
![ethyl 5-(2H-1,2,3-benzotriazol-2-ylacetyl)-1-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5112204.png)
![5-[5-(1-benzothien-5-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5112207.png)
![N,4-dimethyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B5112231.png)

![N-[3-(diethylamino)propyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5112239.png)